molecular formula C7H15NO2 B3379360 2-(Ethoxymethyl)morpholine CAS No. 156121-16-3

2-(Ethoxymethyl)morpholine

Cat. No. B3379360
CAS RN: 156121-16-3
M. Wt: 145.2 g/mol
InChI Key: VEZQVRHBUMPHHP-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)morpholine is a chemical compound . It is used in various applications, including as a reagent in organic synthesis .


Synthesis Analysis

Morpholines, including this compound, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular weight of this compound is 145.2 . The InChI code is 1S/C7H15NO2/c1-2-9-6-7-5-8-3-4-10-7/h7-8H,2-6H2,1H3 .


Chemical Reactions Analysis

Morpholines, including this compound, can undergo various chemical reactions. For example, they can be synthesized from 1,2-amino alcohols and related compounds .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Photodynamic Therapy Agents

  • Phthalocyanine Derivatives for Cancer Treatment : 2-(morpholin-4-yl)ethoxy substituted phthalocyanines, a derivative of 2-(Ethoxymethyl)morpholine, have shown promising results in photodynamic therapy for cancer. These compounds exhibit moderate to high quantum yields of singlet oxygen production, which is crucial in photodynamic therapy. Their efficacy was particularly notable in prostate cancer and malignant melanoma cell lines (Kucińska et al., 2015).

Photodynamic Activity in Oral Cancer

  • Liposome-Incorporated Phthalocyanines : When incorporated into liposomes, 2-(morpholin-4-yl)ethoxy-substituted phthalocyanines demonstrated significant photodynamic activity against oral cancer cells. The study highlighted the importance of the liposomes as drug delivery vehicles, especially for hydrophobic phthalocyanines, enhancing their biological effect (Skupin-Mrugalska et al., 2018).

Complexation with Serum Proteins

  • Silicon Phthalocyanines Modified by Morpholine : Novel morpholine-containing silicon phthalocyanines have been synthesized and investigated for their complexation with various serum proteins. These compounds, particularly the non-aggregated ones, displayed high photodynamic activity towards melanoma tumor cells, indicating potential therapeutic applications (Zhu et al., 2006).

Potential Anticancer Agents

  • Water-Soluble Phthalocyanines : Water-soluble derivatives of zinc(ii), manganese(iii), and copper(ii) phthalocyanines, substituted with [2-(2-morpholin-4-ylethoxy)ethoxy] groups, have been synthesized and shown to be potential anticancer agents. Their strong binding affinity to DNA, significant cleavage activities, and effective inhibition of topoisomerase I enzyme suggest their suitability as anticancer drugs (Barut et al., 2016).

Supramolecular Inclusion Complexes

  • Cyclodextrin Complexes : The structures of 7-[2-(morpholin-4-yl)ethyl]-3-(2-ethoxyethyl)-3,7-diazabicyclo[3.

3.1]nonane and its inclusion complexes with various cyclodextrins were studied using NMR spectroscopy. These complexes are formed when one morpholine fragment of the substrate enters the inner sphere of a receptor molecule, suggesting potential applications in drug delivery and molecular recognition processes (Seilkhanov et al., 2015).

Safety and Hazards

2-(Ethoxymethyl)morpholine is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is suspected of damaging fertility or the unborn child .

Future Directions

The morpholine motif, including 2-(Ethoxymethyl)morpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This suggests that there may be future research and applications involving this compound.

  • "Recent progress in the synthesis of morpholines"
  • "Morpholine synthesis - Organic Chemistry Portal"
  • "this compound | 156121-16-3 - MilliporeSigma"

properties

IUPAC Name

2-(ethoxymethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-9-6-7-5-8-3-4-10-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZQVRHBUMPHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CNCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311564
Record name 2-(Ethoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156121-16-3
Record name 2-(Ethoxymethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156121-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Benzyl-2-ethoxymethylmorpholine (1.6 g) and 10% palladium-carbon (200 mg) are added to ethanol (30 ml), and the mixture is stirred under hydrogen pressure of 5 kg/cm2 for 24 hours. Palladium-carbon is filtered off, and the solvent is distilled off under reduced pressure to give the title compound (0.7 g) as colorless liquid.
Name
4-Benzyl-2-ethoxymethylmorpholine
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Benzyl-2-(p-toluenesulfonyloxymethyl)morpholine hydrochloride [cf. Reference Example 11-(1)] (3 g) and sodium ethoxide (2 g) are added to ethanol (150 ml), and the mixture is stirred at 70° C. for 24 hours. The reaction mixture is concentrated under reduced pressure, and to the residue is added saturated aqueous sodium hydrogen carbonate, and the mixture is extracted with ethyl acetate. The extract is washed with saturated aqueous sodium hydrogen carbonate solution, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue is purified by silica gel column chromatography (eluted by chloroform-methanol=40:1) and further subjected to bulb-to-bulb distillation (at 162° C., 0.4 mmHg) to give the title compound (0.9 g) as colorless liquid.
Name
4-Benzyl-2-(p-toluenesulfonyloxymethyl)morpholine hydrochloride
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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